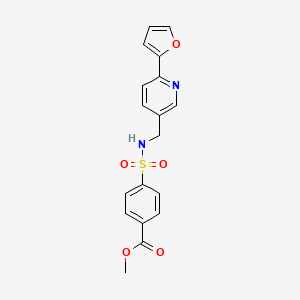

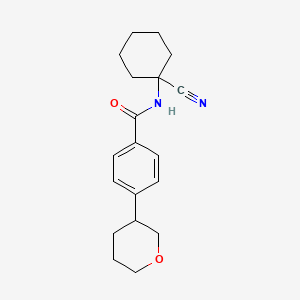

methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by the name of TAK-659, and it is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).

科学的研究の応用

Synthesis and Chemical Reactivity

Methyl 4-(N-((6-(furan-2-yl)pyridin-3-yl)methyl)sulfamoyl)benzoate, due to its complex structure, finds utility in the synthesis of various chemical compounds. One such application involves its role in the efficient three-component reaction of 1,3-dicarbonyl compounds or pyridin-2-amines with ynals and sodium benzenesulfinates. This domino process is a new and effective strategy for preparing sulfonylated furan or imidazo[1,2-a]pyridine derivatives, showcasing excellent functional group tolerance and good efficiency (Zhiming Cui, B. Zhu, Xuechen Li, H. Cao, 2018). Additionally, in the realm of adenosine receptor ligands with antineuropathic activity, modifications on the amino-3,5-dicyanopyridine core have led to compounds with significant human A1AR affinity and an inverse agonist profile, indicating its potential for therapeutic applications (M. Betti et al., 2019).

Supramolecular Chemistry

In supramolecular chemistry, this compound has been used to investigate the effect of different substituents on the extent and stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding. This research provides insights into the design of materials with specific mesophase behavior, highlighting the compound's role in advancing materials science (M. Naoum, A. A. Fahmi, Wedad A. Almllal, 2010).

Organic Synthesis

Further applications in organic synthesis include the development of new methods for the synthesis of trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, where it aids in diastereoselective reactions yielding compounds of pharmacological interest (M. Kandinska, I. Kozekov, M. Palamareva, 2006). Additionally, its intermediate, methyl 4,6-dichloro-3-(diethylamino)furo[3,4-c]pyridine-1-carboxylate, is part of the Hamaguchi−Ibata reaction, showcasing its utility in generating polysubstituted isoquinoline derivatives via Diels−Alder cycloaddition (T. Sarkar, S. Ghosh, T. J. Chow, 2000).

作用機序

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors, contributing to their diverse biological activities .

Mode of Action

Similar compounds have been known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Compounds involved in suzuki–miyaura (sm) cross-coupling reactions can influence various biochemical pathways due to the formation of new carbon-carbon bonds .

Result of Action

Similar compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

特性

IUPAC Name |

methyl 4-[[6-(furan-2-yl)pyridin-3-yl]methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5S/c1-24-18(21)14-5-7-15(8-6-14)26(22,23)20-12-13-4-9-16(19-11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSWUHBPXWWRYCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2508662.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)